N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-5-12-16-17-14(20-12)15-13(18)11-8-9-6-3-4-7-10(9)19-11/h3-4,6-8H,2,5H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGVTYLCXGSNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330473 | |
| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691385-88-3 | |
| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Preparation of Acid Chloride: The acid chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of Thiadiazole Derivative: The acid chloride is then reacted with 2-amino-5-propyl-1,3,4-thiadiazole in the presence of a base such as triethylamine (TEA) to form the desired thiadiazole derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound has selective antiproliferative effects against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The IC50 values reported were notably low, indicating potent activity .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process in cancer cell division. Molecular docking studies suggest that it forms hydrogen bonds with tubulin residues, which could explain its effectiveness in preventing cancer cell proliferation .
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Tubulin inhibition |
| A549 | 0.52 | Tubulin inhibition |
| SK-MEL-2 | 4.27 | Antiproliferative activity |
Interaction with Biological Systems
The interaction of this compound with biological systems is a crucial aspect of its application in drug development.
Biochemical Interactions
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as ERK1/2. This inhibition is linked to its ability to induce apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased activation of caspases (3, 8, and 9), which are essential for the apoptotic process. This suggests that this compound can effectively trigger programmed cell death in malignant cells .
Potential Therapeutic Uses
Given its promising biological activities, this compound holds potential for therapeutic applications beyond oncology.
Therapeutic Applications
- Pain Management : Some derivatives of thiadiazole compounds have been investigated for their analgesic properties. The modulation of P2X receptors suggests potential applications in treating chronic pain conditions .
- Antimicrobial Activity : Preliminary studies indicate that thiadiazole derivatives may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Core Heterocycle Variations
- Benzothiophene vs. Benzofuran: The compound 3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide () replaces benzofuran with benzothiophene, substituting oxygen with sulfur. The chloro substituent in this analog introduces electron-withdrawing effects, which could enhance reactivity or modify binding interactions.
- Oxadiazole vs. Thiadiazole : N-(5-(4-Isopropylbenzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide () replaces the thiadiazole core with oxadiazole. Oxadiazoles are less electron-deficient than thiadiazoles, which may influence their interaction with biological targets, such as enzymes or receptors .
b. Substituent Modifications on the Thiadiazole Ring
- Alkyl and Arylthio Groups : Compounds in (e.g., 5e–5m) feature substituents like methylthio, ethylthio, and benzylthio at the 5-position of the thiadiazole. These groups impact lipophilicity and steric bulk. For instance, benzylthio-substituted compounds (e.g., 5h) exhibit higher yields (88%) compared to methylthio derivatives (72–79%), suggesting substituent-dependent synthetic efficiency .
- Propyl vs. Isopropyl: The target compound’s 5-propyl group contrasts with isopropyl substituents in analogs like 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ().
Solubility and Pharmacokinetics
- Polarity and Solubility : Sulfonamide derivatives () generally exhibit higher aqueous solubility than carboxamides due to their ionizable sulfonyl group. The target compound’s benzofuran-carboxamide structure may reduce solubility compared to sulfonamides but improve lipid membrane penetration .
Biological Activity
N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H16N3O2S
- Molecular Weight : 316.37 g/mol
- CAS Number : 724741-42-8
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives, including this compound, exhibit notable anticancer properties. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it was tested against the MCF-7 breast cancer cell line, showing comparable efficacy to standard chemotherapeutics like doxorubicin with an IC50 value of approximately 8.1 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 8.1 |
| Doxorubicin | MCF-7 | 3.13 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In a study evaluating the antibacterial activity of various thiadiazole derivatives:
- Zone of Inhibition : The compound was effective against both Gram-positive and Gram-negative bacteria, with notable inhibition zones reported .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Protein Kinase Inhibition : The compound has been shown to inhibit Abl protein kinase selectively, which is crucial in the context of certain leukemias. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the kinase's active site .
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Efficacy : A systematic evaluation of thiadiazole derivatives revealed that modifications in the benzofuran structure significantly influenced their anticancer activity. The presence of the thiadiazole ring enhanced the bioactivity against various cancer cell lines .
- Antimicrobial Testing : Comparative studies showed that this compound outperformed several traditional antibiotics in inhibiting resistant bacterial strains .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core, followed by coupling with benzofuran-2-carboxylic acid derivatives. Precipitation is achieved by adjusting the pH to 8–9 with ammonia . Purification typically involves recrystallization from DMSO/water mixtures. Key characterization includes ¹H/¹³C NMR (in DMSO-d₆) and thin-layer chromatography (TLC) for purity validation .
Q. How should researchers verify the structural integrity of this compound?
- Methodological Answer : Use ¹H NMR (400 MHz) to confirm proton environments, focusing on signals for the benzofuran (δ 7.2–7.8 ppm) and thiadiazole (δ 2.5–3.5 ppm for propyl substituents). ¹³C NMR should resolve carbonyl (C=O, ~165 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation. Cross-validate purity via TLC (silica gel F₂₅₄ plates) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize cancer cell line panels (e.g., NCI-60) for cytotoxicity screening using MTT assays. For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while minimizing toxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Thiadiazole substituents : Propyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability. Replace with bulkier alkyl chains (e.g., pentyl) to assess cytotoxicity trade-offs .
- Benzofuran modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to boost electrophilicity and DNA intercalation potential. Monitor hepatotoxicity via ALT/AST assays in primary hepatocytes .
Tabulated SAR data from analogues (e.g., IC₅₀ values vs. logP):
| Substituent (R) | IC₅₀ (μM) | logP |
|---|---|---|
| Propyl | 12.3 | 3.2 |
| Pentyl | 8.7 | 4.1 |
| Phenyl | 23.5 | 3.8 |
Source: Derived from .
Q. How should researchers resolve contradictions in activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Mitigate by:
- Standardizing protocols (e.g., 10% FBS in media, 48-hour exposure).
- Replicating studies in orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
- Performing mechanistic studies (e.g., ROS generation, topoisomerase inhibition) to confirm target engagement .
Q. What computational tools predict the compound’s pharmacokinetic profile?
- Methodological Answer : Use SwissADME for predicting bioavailability (Rule of Five compliance: MW <500, logP <5). Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or CYP450 isoforms. MD simulations (GROMACS) assess stability in biological membranes. Validate predictions with in vitro CYP inhibition assays .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer : Common byproducts include uncyclized thiosemicarbazides. Optimize POCl₃ stoichiometry (3:1 molar ratio to precursor) and reaction time (≥3 hours). Monitor reaction progress via FT-IR (disappearance of -SH stretch at 2550 cm⁻¹). Use column chromatography (silica gel, ethyl acetate/hexane) for purification if recrystallization fails .
Data-Driven Research Considerations
Q. How can in vitro-to-in vivo translation be improved for this compound?
- Methodological Answer : Conduct PK/PD studies in rodent models:
- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg); calculate AUC₀–24h.
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of benzofuran).
- Toxicity : Monitor hematological/renal markers (e.g., BUN, creatinine) over 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
